3-(2-Anthryl)alanine is an amino acid derivative characterized by the substitution of the alanine molecule with an anthracene group at the 2-position. This compound is significant in various scientific fields due to its unique structural properties, which allow it to function as a fluorescent probe in biological studies and as a precursor for advanced materials in organic electronics.
3-(2-Anthryl)alanine falls under the category of noncanonical amino acids, which are amino acids that differ from the standard twenty amino acids commonly found in proteins. Its chemical structure can be represented by the molecular formula C₁₅H₁₃N₁O₂, and it is classified as an aromatic amino acid due to the presence of the anthracene moiety, which contributes to its photophysical properties.
The synthesis of 3-(2-Anthryl)alanine can be achieved through various methods, with electrophilic aromatic substitution being a prominent approach. In this method, anthracene reacts with alanine under specific conditions to facilitate the desired substitution at the 2-position.
The molecular structure of 3-(2-Anthryl)alanine can be visualized as follows:
The anthracene group imparts distinct electronic properties that are beneficial for applications in photonics and materials science.
3-(2-Anthryl)alanine can participate in various chemical reactions:
The mechanism of action for 3-(2-Anthryl)alanine involves its interaction with biological molecules:
3-(2-Anthryl)alanine has diverse applications across multiple scientific domains:
3-(2-Anthryl)alanine represents a specialized class of noncanonical amino acids (ncAAs) characterized by an anthracene moiety attached to the alanine side chain. This structural modification confers unique photophysical properties, including significant fluorescence, making it valuable for probing protein interactions and cellular processes. Unlike the 9-anthryl isomer (3-(9-Anthryl)-L-alanine, CAS 100896-08-0) [6] [9], the 2-anthryl substitution (CAS 155760-00-2) positions the anthracene group differently, potentially influencing its electronic interactions and steric fit within proteins [3] [8]. As a synthetic aromatic amino acid analogue, it expands the chemical diversity beyond the 20 canonical amino acids and even beyond naturally occurring non-canonical types like selenocysteine (Sec) or pyrrolysine (Pyl) [1]. Its primary research utility lies in biological imaging, protein interaction studies, and as a building block in material science and nanotechnology due to its conjugated aromatic system [6] [8]. The integration of such bulky, hydrophobic ncAAs into functional proteins, however, presents significant challenges in synthetic biology and computational design.
The site-specific incorporation of 3-(2-Anthryl)alanine into proteins requires rewiring the cellular translation machinery, primarily achieved through orthogonal tRNA-synthetase pairs. This methodology, central to genetic code expansion, involves engineering an aminoacyl-tRNA synthetase (aaRS) to specifically charge a cognate orthogonal tRNA with the ncAA. The orthogonal tRNA is designed to recognize a specific codon, typically the amber stop codon (UAG), allowing the ribosome to incorporate the ncAA in response to this codon within the mRNA [4]. This approach was pioneered with amino acids like O-methyl-L-tyrosine and L-3-(2-naphthyl)alanine (2Nal), a structural relative of 3-(2-Anthryl)alanine [4]. The successful incorporation of 2Nal into proteins in Escherichia coli demonstrated translational fidelity exceeding 99%, proving the feasibility of incorporating large, hydrophobic aromatic ncAAs [4].
However, incorporating bulky analogues like 3-(2-Anthryl)alanine presents distinct mechanistic challenges:
Table 1: Comparison of Key Aromatic Noncanonical Amino Acids Incorporated via Genetic Code Expansion
Noncanonical Amino Acid | Abbreviation | Key Structural Feature | Incorporation Efficiency (Fidelity) | Primary Research Application | Reference |
---|---|---|---|---|---|
O-methyl-L-tyrosine | - | Methylated phenol | High (>99%) | Modulating protein interactions | [4] |
L-3-(2-Naphthyl)alanine | 2Nal | Bicyclic naphthalene | High (>99%) | Enzyme engineering, Fluorescence | [4] [7] |
p-Azido-L-phenylalanine | AzF | Aryl azide | High (>99%) | Bioorthogonal conjugation | [4] |
3-(2-Anthryl)alanine | 2Ant | Tricyclic anthracene (position 2) | Inferred High (based on analogues) | Fluorescent probes, Protein interaction studies | [3] [8] |
3-(9-Anthryl)alanine | 9Ant | Tricyclic anthracene (position 9) | Presumed High | Fluorescent probes | [6] [9] |
Predicting the structural and functional consequences of integrating bulky ncAAs like 3-(2-Anthryl)alanine into proteins is paramount for rational design. This relies heavily on advanced computational frameworks and theoretical models:
Table 2: Computational Tools and Metrics for Integrating Noncanonical Amino Acids
Computational Framework/Tool | Primary Function | Key Metric/Output | Application to Bulky NcAAs (e.g., 3-(2-Anthryl)alanine) | Reference |
---|---|---|---|---|
RosettaDesign | Protein design & stability prediction | Steric incompatibility score, (\Delta \Delta G_{fold}) | Predicts destabilization due to steric clashes of anthryl group in protein core; guides site selection. | [7] |
Forcefield_NCAA | Molecular dynamics parameterization | AMBER-compatible partial charges, van der Waals parameters | Provides accurate parameters for simulating anthryl-alanine interactions within proteins. | [2] |
MM-GBSA (with Forcefield_NCAA) | Binding free energy calculation | (\Delta G_{bind}) (kcal/mol) | Predicts impact of anthryl-alanine substitution on protein-ligand/protein-protein binding affinity. | [2] |
Accessible Surface Area (ASA) Calculators (e.g., ASA-View, CUPSAT) | Identify buried residues | ASA (% or Ų) | Identifies core positions potentially tolerant (low ASA) or intolerant (active site/high ASA) to bulky anthryl substitution. | [7] |
Docking Software (with custom parameters) | Ligand-protein/protein-protein docking | Docking score, Predicted binding pose | Models interactions involving the anthryl moiety in binding pockets; requires accurate ncAA parameters. | [2] [10] |
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